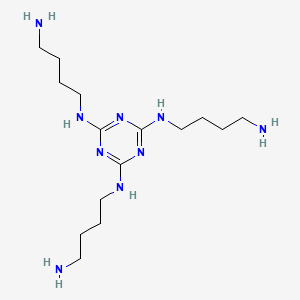
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine is a triazine-based compound characterized by the presence of three aminobutyl groups attached to the triazine ring. Triazine compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with 4-aminobutylamine under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction temperature is maintained at around 0-5°C initially and then allowed to reach room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The triazine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Various alkylating agents or acylating agents under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while substitution could result in alkylated or acylated triazine compounds.
Wissenschaftliche Forschungsanwendungen
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial or anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Wirkmechanismus
The mechanism of action of N2,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The aminobutyl groups could facilitate binding to specific sites, while the triazine ring might provide stability and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melamine: A triazine compound with three amino groups, used in the production of plastics and resins.
Cyanuric Acid: A triazine compound with three hydroxyl groups, used in swimming pool disinfectants and herbicides.
Atrazine: A triazine herbicide used to control broadleaf weeds and grasses.
Uniqueness
N~2~,N~4~,N~6~-Tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine is unique due to the presence of aminobutyl groups, which can impart specific properties such as increased solubility, reactivity, and potential biological activity compared to other triazine compounds.
Eigenschaften
CAS-Nummer |
112526-30-4 |
|---|---|
Molekularformel |
C15H33N9 |
Molekulargewicht |
339.48 g/mol |
IUPAC-Name |
2-N,4-N,6-N-tris(4-aminobutyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H33N9/c16-7-1-4-10-19-13-22-14(20-11-5-2-8-17)24-15(23-13)21-12-6-3-9-18/h1-12,16-18H2,(H3,19,20,21,22,23,24) |
InChI-Schlüssel |
DFGHQOGJILZLPD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCNC1=NC(=NC(=N1)NCCCCN)NCCCCN)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester](/img/structure/B14313458.png)
![4-(Bicyclo[2.2.1]heptan-1-yl)-4-oxobut-2-enenitrile](/img/structure/B14313460.png)
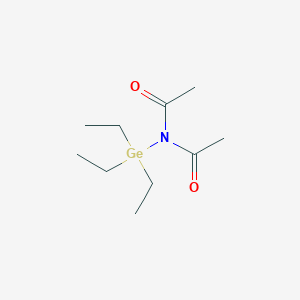
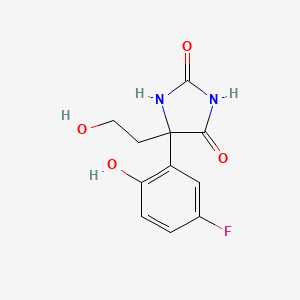
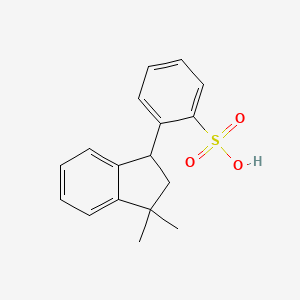
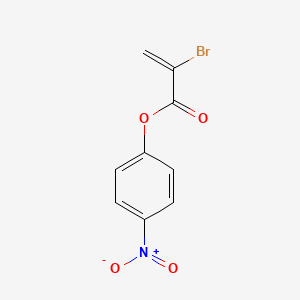
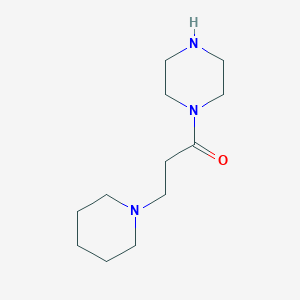
![6-Iododecahydro-1H-benzo[7]annulen-2-ol](/img/structure/B14313490.png)
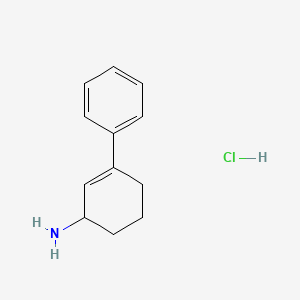
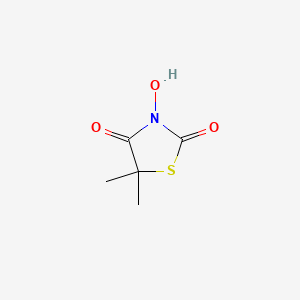
![3-[(Z)-C-(hydroxymethyl)-N-(2-methylanilino)carbonimidoyl]-1H-quinoxalin-2-one](/img/structure/B14313516.png)
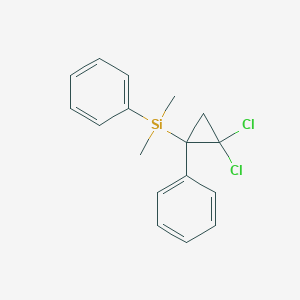
![Pyrimidine, 5-nonyl-2-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-](/img/structure/B14313523.png)

